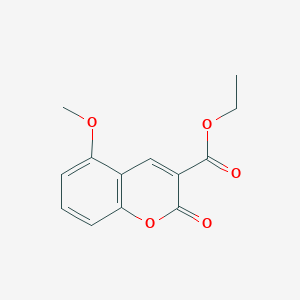

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 5-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-3-17-12(14)9-7-8-10(16-2)5-4-6-11(8)18-13(9)15/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPPCJZLCSXNSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=C2OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Properties of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (also known as ethyl 5-methoxycoumarin-3-carboxylate) represents a specialized scaffold in the coumarin family, distinguished by the specific positioning of a methoxy group at the C5 position. Unlike its more common 7-substituted counterparts, the 5-methoxy isomer introduces unique steric and electronic effects due to its proximity to the lactone ring junction (C4a).

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and reactivity profiles.[1] It is designed to serve as a foundational reference for scientists leveraging this molecule in drug discovery—specifically for kinase inhibition, antioxidant therapeutics, and fluorescent probe development.

Structural & Electronic Analysis

Molecular Identity

| Property | Detail |

| IUPAC Name | Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate |

| CAS Registry | 70160-49-5 |

| Molecular Formula | C₁₃H₁₂O₅ |

| Molecular Weight | 248.23 g/mol |

| Core Scaffold | 2H-Chromen-2-one (Coumarin) |

| Key Functional Groups |

Electronic Environment

The 5-methoxy group exerts a significant +M (mesomeric) effect, donating electron density into the aromatic ring. However, its position at C5 (peri-position relative to the C4-C4a bond) creates a unique electronic push-pull system with the electron-withdrawing ester at C3 and the lactone carbonyl at C2.

-

C3-C4 Double Bond: Highly polarized. The ester at C3 and the lactone carbonyl at C2 make C4 electrophilic, susceptible to Michael additions.

-

Lactone Carbonyl (C2): The primary site for nucleophilic attack (hydrolysis/aminolysis).

-

Aromatic Ring: The 5-OMe group activates positions C6 (ortho) and C8 (para), making them hotspots for electrophilic aromatic substitution (EAS).

Synthesis & Production

Standardized Protocol for Laboratory Scale (10–50 mmol)

The most robust route to this scaffold is the Knoevenagel Condensation utilizing 2-hydroxy-6-methoxybenzaldehyde (6-methoxysalicylaldehyde) and diethyl malonate.

Reaction Mechanism & Workflow

The reaction proceeds via the formation of an enolate from diethyl malonate, which attacks the aldehyde carbonyl. The subsequent elimination of water and intramolecular transesterification (lactonization) yields the coumarin.

Figure 1: Step-wise synthesis pathway via Knoevenagel condensation.

Experimental Protocol

Reagents:

-

2-Hydroxy-6-methoxybenzaldehyde (1.0 eq)[2]

-

Diethyl malonate (1.1 eq)

-

Piperidine (0.1 eq)

-

Glacial Acetic Acid (drops)[3]

-

Solvent: Ethanol (absolute)

Procedure:

-

Setup: Charge a round-bottom flask with 2-hydroxy-6-methoxybenzaldehyde (e.g., 1.52 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol) in Ethanol (20 mL).

-

Catalysis: Add piperidine (0.1 mL) followed by 2-3 drops of glacial acetic acid. Note: The acid buffers the basicity, preventing side reactions like ring opening of the product.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. If not, reduce volume under vacuum and add ice-cold water.

-

Purification: Filter the solid and recrystallize from Ethanol or Ethanol/Water mixtures.

-

Yield: Typical yields range from 75% to 85% .

Validation (NMR Expectations):

-

¹H NMR (CDCl₃, 400 MHz):

- 8.5–8.9 (s, 1H, H-4 ): Characteristic deshielded singlet.

- 7.0–7.6 (m, 3H, Ar-H ): H6, H7, H8 pattern (ABC/ABX system).

- 4.3–4.4 (q, 2H, O-CH₂ -CH₃).

- 3.9–4.0 (s, 3H, OCH₃ ).

- 1.3–1.4 (t, 3H, O-CH₂-CH₃ ).

Chemical Reactivity Profile

Understanding the reactivity hotspots is crucial for derivatization in medicinal chemistry campaigns.

Reactivity Map

Figure 2: Primary sites of chemical modification.

Key Transformations

-

Hydrolysis (Lactone vs. Ester):

-

Under mild basic conditions (e.g., Na₂CO₃), the lactone ring may open to form the coumarinate salt. Acidification usually recyclizes it.

-

Strong base (NaOH) + Heat will hydrolyze the C3-ethyl ester to the carboxylic acid (Coumarin-3-carboxylic acid derivative).

-

-

Nucleophilic Attack at C4:

-

Soft nucleophiles (thiols, cuprates) can undergo conjugate addition at C4. The 5-methoxy group provides some steric shielding to the C4 position compared to 7-methoxy isomers, potentially reducing reaction rates.

-

-

Electrophilic Aromatic Substitution:

-

The 5-OMe group directs incoming electrophiles to C6 (ortho) and C8 (para).

-

Example: Nitration or Bromination will predominantly occur at C8 due to the combined directing effects of the ring oxygen and the methoxy group.

-

Medicinal Chemistry Applications

The 5-methoxy-3-carboxycoumarin scaffold is a "privileged structure" in drug design.

-

Kinase Inhibition: Derivatives of coumarin-3-carboxylates have shown potency against CK2 (Casein Kinase 2) . The planar structure allows intercalation into the ATP-binding pocket.

-

Antioxidant Activity: The phenolic nature (if demethylated to 5-OH) or the redox potential of the lactone ring contributes to scavenging ROS (Reactive Oxygen Species).

-

Fluorescence: While 7-substituted coumarins are classic fluorophores (blue/cyan), 5-substituted derivatives often exhibit shifted Stokes shifts, useful for ratiometric probes.

References

-

PubChem. Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate - Compound Summary. National Library of Medicine. Link

-

Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry. Link

-

Al-Majedy, Y. K., et al. (2017). Coumarins: biological activity and SAR studies.[1] Der Pharma Chemica. Link

-

Organic Syntheses. Ethyl n-Butylmalonate (General Malonate Chemistry). Org.[4][5][6][7][8] Synth. 1925, 4,[5] 11. Link

-

NIST. Ethyl 3-coumarincarboxylate (General Scaffold Data). National Institute of Standards and Technology. Link

Sources

- 1. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 2. 2-Hydroxy-6-methoxybenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Biological Activity of 5-Methoxy Substituted Coumarin-3-Carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Coumarin Scaffold

Coumarins (2H-1-benzopyran-2-one) are a prominent class of heterocyclic compounds widely distributed in nature, particularly in higher plants.[1] First isolated in 1820, the coumarin scaffold has become a "privileged" structure in medicinal chemistry due to its diverse and significant pharmacological properties.[1][2] These activities include anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant effects.[1][3][4] The versatility of the coumarin nucleus allows for extensive structural modifications, enabling the synthesis of derivatives with enhanced potency and target specificity.[5]

This guide focuses on a specific, promising subclass: 5-methoxy substituted coumarin-3-carboxylates . The introduction of a carboxylate group at the C-3 position and a methoxy group at the C-5 position of the benzopyrone core significantly influences the molecule's electronic properties and steric profile, leading to a unique spectrum of biological activities. We will explore the synthesis, mechanisms of action, and therapeutic potential of these compounds, providing field-proven insights and detailed experimental protocols for their evaluation.

Core Synthetic Strategies: Accessing the Scaffold

The synthesis of coumarin-3-carboxylates is most commonly achieved through the Knoevenagel condensation reaction.[6][7] This method offers a straightforward and efficient route to the core structure, allowing for variability in the starting materials to generate a library of derivatives.

A representative synthetic pathway involves the condensation of a 2-hydroxy-6-methoxybenzaldehyde with a malonic acid derivative, such as diethyl malonate, in the presence of a basic catalyst like piperidine or triethylamine.[8] The reaction proceeds via a condensation, followed by an intramolecular cyclization and dehydration to yield the final coumarin-3-carboxylate ester. Subsequent hydrolysis can convert the ester to the corresponding carboxylic acid, which can be further modified.[7]

Caption: General workflow for synthesis and biological evaluation.

Section 1: Anticancer Activity

Coumarin derivatives are well-established as a promising class of anti-tumor agents, exhibiting multifaceted mechanisms of action.[3][9] The 5-methoxycoumarin-3-carboxylate scaffold has been explored for its potential to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key oncogenic signaling pathways.

Mechanism: Induction of Apoptosis and Cell Cycle Arrest

A primary mode of anticancer action for many coumarin derivatives is the induction of apoptosis.[10][11] These compounds can trigger both intrinsic and extrinsic apoptotic pathways by modulating the expression of key regulatory proteins. For instance, some derivatives have been shown to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like BCL-2, thereby disrupting the mitochondrial membrane potential and activating the caspase cascade (e.g., caspase-3 and caspase-9).[9][12]

Furthermore, these compounds can halt cancer cell proliferation by inducing cell cycle arrest at specific phases, most commonly the G2/M or G1/S phases.[10][11] This prevents the cancer cells from completing division and replication.

Mechanism: Inhibition of Pro-Survival Signaling Pathways

Cancer cells frequently exhibit overactive pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which promotes cell growth, proliferation, and survival.[3] Several coumarin derivatives have been identified as potent inhibitors of this pathway.[3][10][11] By blocking the phosphorylation of key kinases like Akt and mTOR, 5-methoxy substituted coumarin-3-carboxylates can effectively shut down these survival signals, leading to reduced proliferation and apoptosis induction.[3][9]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Coumarin-3-carboxamides | HepG2 (Liver) | 2.62 - 4.85 | [5][13] |

| Coumarin-3-carboxamides | HeLa (Cervical) | 0.39 - 0.75 | [5][13] |

| Substituted Coumarin-3-carboxylic acid | HCT116 (Colon) | Significant Cytotoxicity | [14] |

| 3-(coumarin-3-yl)-acrolein derivatives | KB (Oral) | 0.39 | [15] |

| Coumarin-pyrazole hybrids | HepG2 (Liver) | 2.96 | [16] |

Note: This table presents representative data for coumarin-3-carboxylate derivatives to illustrate typical potency ranges. Specific values for 5-methoxy substituted analogs may vary.

Section 2: Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Coumarin derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[4][17] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[18]

Studies have shown that coumarin derivatives can be effective against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[4][18][19] Furthermore, antifungal activity against species like Candida albicans and Aspergillus niger has been reported.[19][20] Silver(I) complexes of coumarin-3-carboxylates, for instance, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Section 3: Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Coumarins, particularly those with hydroxyl or methoxy substitutions, are recognized for their antioxidant capabilities.[21][22] The 5-methoxy group, being an electron-donating group, can enhance the ability of the coumarin ring to stabilize and scavenge free radicals.[23][24]

The primary mechanisms of antioxidant action include:

-

Hydrogen Atom Transfer (HAT): The compound donates a hydrogen atom to a free radical, neutralizing it.[24]

-

Single Electron Transfer (SET): The molecule donates an electron to the radical.[22][24]

The antioxidant efficacy is often compared to standard antioxidants like ascorbic acid or Trolox.[21] The position and nature of substituents on the coumarin ring are critical in determining the overall radical scavenging activity.[22]

Section 4: Enzyme Inhibition

The specific and potent inhibition of enzymes is a cornerstone of modern drug therapy. The coumarin-3-carboxylate scaffold has proven to be an effective template for designing inhibitors for various enzymes implicated in disease.

-

Carbonic Anhydrase (CA) Inhibition: CAs are involved in numerous physiological processes, and their inhibition is relevant for treating glaucoma, epilepsy, and some cancers.[3][25]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, making its inhibitors valuable in cosmetics for hyperpigmentation and in medicine for melanoma treatment.[26]

-

Topoisomerase IIα Inhibition: This enzyme is crucial for DNA replication in rapidly dividing cells, making it a key target for anticancer drugs.[8]

-

Urease Inhibition: Urease is a virulence factor for bacteria like Helicobacter pylori, and its inhibition can be a therapeutic strategy for related infections.[27]

Caption: General experimental workflow for enzyme inhibition assays.

Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of 5-methoxy substituted coumarin-3-carboxylates.

Protocol 1: Synthesis of Ethyl 5-methoxycoumarin-3-carboxylate

-

Causality: This protocol utilizes the Knoevenagel condensation, an efficient method for forming the coumarin ring from readily available precursors. Triethylamine acts as a base to deprotonate the active methylene compound (diethyl malonate), facilitating the initial condensation with the aldehyde.

-

Reaction Setup: To a 50 mL round-bottom flask, add 2-hydroxy-6-methoxybenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol (10 mL).[8]

-

Catalyst Addition: Add triethylamine (0.7 eq) to the mixture.[8]

-

Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[8]

-

Workup: After cooling to room temperature, pour the reaction mixture into water (30 mL).[8] A solid precipitate should form.

-

Isolation: Collect the solid product via vacuum filtration, washing with cold water.

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure ethyl 5-methoxycoumarin-3-carboxylate as yellow crystals.[8]

-

Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and melting point analysis.

Protocol 2: In Vitro Anticancer MTT Assay

-

Causality: The MTT assay is a colorimetric method that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for quantification of cytotoxicity.[28]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10⁵ cells/mL in 100 µL of complete medium and incubate overnight at 37°C in 5% CO₂.[28]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in 5% CO₂.[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: DPPH Radical Scavenging Assay

-

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. DPPH is a stable free radical with a deep violet color. When reduced by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of the test compound and a standard (e.g., ascorbic acid) in methanol.[21]

-

Assay: In a 96-well plate, add 50 µL of each compound concentration to the wells.

-

Reaction Initiation: Add 150 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.[21]

-

Measurement: Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

IC₅₀ Determination: Plot the % inhibition against the compound concentration to determine the IC₅₀ value, which is the concentration required to scavenge 50% of the DPPH radicals.

Conclusion and Future Outlook

5-methoxy substituted coumarin-3-carboxylates represent a highly adaptable and pharmacologically potent class of molecules. Their synthetic accessibility via robust methods like the Knoevenagel condensation allows for the creation of diverse chemical libraries for screening. The evidence strongly supports their role as multi-target agents, particularly in oncology, where they can induce apoptosis and inhibit critical pro-survival pathways like PI3K/Akt/mTOR.[3][12] Their demonstrated antimicrobial, antioxidant, and enzyme-inhibitory activities further broaden their therapeutic potential.[4][25][26]

Future research should focus on optimizing the scaffold to enhance target selectivity and improve pharmacokinetic profiles. The exploration of hybrid molecules, where the coumarin-3-carboxylate core is linked to other pharmacophores, may lead to synergistic effects and novel mechanisms of action.[16] As our understanding of the structure-activity relationships deepens, these compounds hold significant promise for the development of next-generation therapeutic agents.

References

- Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. (2025). MDPI.

- Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applic

- Anticancer mechanism of coumarin-based deriv

- Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. (2022). MDPI.

- A Review on Anti-Tumor Mechanisms of Coumarins. (2020). Frontiers.

- Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). PMC.

- Synthesis and anticancer evaluation of some coumarin and azacoumarin deriv

- Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. (2021). MDPI.

- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. (2022). MDPI.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

- Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Digital Commons @ the Georgia Academy of Science.

- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. PMC.

- Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences.

- Antioxidant Activity of Coumarins and Their Metal Complexes. (2023). PMC.

- Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Deriv

- Extending the Inhibition Profiles of Coumarin-Based Compounds Against Human Carbonic Anhydrases: Synthesis, Biological, and In Silico Evalu

- Effect of different C3-aryl substituents on the antioxidant activity of 4-hydroxycoumarin deriv

- Coumarin Derivatives with Antimicrobial and Antioxidant Activities. SciSpace.

- Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. MURAL - Maynooth University Research Archive Library.

- The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. (2023). MDPI.

- Coumarin Derivatives: A Systematic Review Of Their Biological And Pharmacological Activities. Journal of Population Therapeutics and Clinical Pharmacology.

- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. (2022). Chemical Methodologies.

- Coumarin–Dithiocarbamate Derivatives as Biological Agents. (2025). MDPI.

- Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. (2023). Frontiers.

- COMPUTATIONAL STUDY OF THE EFFECT OF STRUCTURE ON ANTIOXIDANT ACTIVITY AND DRUG SCORE OF COUMARIN DERIVATIVES. Walailak Journal of Science and Technology.

- Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lact

- Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Deriv

- Eco Friendly Synthesis of Methoxy Substituted Derivatives of Coumarin Using. (2021). Ijaresm.

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing.

- Coumarin synthesis. Organic Chemistry Portal.

- Application Notes and Protocols: 5-Bromo-6-hydroxy-7-methoxycoumarin in Enzyme Inhibition Assays. Benchchem.

- Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches. (2023). PMC.

- (PDF) Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020).

- Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts. PMC.

Sources

- 1. kuey.net [kuey.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 8. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 9. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery [mdpi.com]

- 18. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

- 20. Coumarin–Dithiocarbamate Derivatives as Biological Agents [mdpi.com]

- 21. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Chemical Composition, Antioxidant, Enzyme Inhibition and Anticancer Activities: Effects on the Expression of Genes Related to Apoptosis and the Polyamine Pathway and Molecular Docking Analyses of Rhus coriaria L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate Derivatives: A Medicinal Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Chromene Scaffold

The 2H-chromen-2-one (coumarin) core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Nature has extensively utilized this motif, found in a vast array of plant-derived compounds, to exert a wide spectrum of biological effects.[1] This has, in turn, inspired generations of chemists to synthesize and explore its derivatives, leading to the discovery of potent therapeutic agents.[2] This guide focuses on a specific, promising subclass: derivatives of ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate. The strategic placement of the 5-methoxy group and the C3-ethyl carboxylate moiety provides a unique electronic and steric profile, offering a robust platform for developing novel therapeutics. We will delve into the synthesis, mechanisms of action, and therapeutic applications of this scaffold, providing both high-level strategic insights and detailed, actionable protocols for the discerning researcher.

Synthesis and Chemical Profile of the Core Scaffold

The foundation of any drug discovery program is the efficient and scalable synthesis of the core molecule. The ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate scaffold is readily accessible through well-established synthetic routes, most notably the Knoevenagel condensation.

Synthetic Workflow: Knoevenagel Condensation

The method of choice involves the condensation of a substituted salicylaldehyde with an active methylene compound, such as diethyl malonate, catalyzed by a weak base like piperidine.[3] The causality here is the initial base-catalyzed formation of a carbanion from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde. A subsequent intramolecular cyclization (transesterification) and dehydration yields the final chromene ring system.

Caption: Synthetic workflow for the core scaffold via Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system. Success is determined by the yield and purity of the final product, confirmed through standard analytical techniques.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-hydroxy-6-methoxybenzaldehyde (10 mmol), diethyl malonate (12 mmol), and toluene (100 mL).

-

Catalyst Addition: Introduce piperidine (1 mmol) as a catalyst.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours.[4]

-

Work-up: After cooling to room temperature, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol to yield the pure ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate.

-

Characterization: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. The melting point should be sharp and consistent with literature values.

Physicochemical Properties

A summary of the key computed properties of the parent scaffold is crucial for initial drug design considerations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₅ | [5] |

| Molecular Weight | 248.23 g/mol | [5] |

| XLogP3 | 2.3 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 5 | [5] |

| Polar Surface Area | 61.8 Ų | [5] |

Key Therapeutic Areas and Mechanisms of Action

The ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate scaffold and its derivatives have demonstrated potential across several critical therapeutic areas.

Anti-inflammatory and Antioxidant Activity

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Coumarin derivatives are well-documented anti-inflammatory and antioxidant agents.[6]

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] By blocking these enzymes, coumarin derivatives can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7] Their antioxidant activity often stems from the ability to scavenge reactive oxygen species (ROS), thereby preventing cellular damage.[1]

Caption: Inhibition of COX and LOX pathways by chromene derivatives.

Experimental Protocol: In Vitro COX-1 Inhibition Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of COX-1 enzyme, arachidonic acid (substrate), and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Compound Preparation: Prepare serial dilutions of the test derivative (and a positive control, e.g., indomethacin) in DMSO.

-

Assay Plate Setup: In a 96-well plate, add the reaction buffer, enzyme solution, and the test compound dilutions. Incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add arachidonic acid to initiate the reaction.

-

Signal Detection: Immediately add the colorimetric probe. The peroxidase activity of COX will oxidize the probe, causing a color change that can be measured spectrophotometrically (e.g., at 590 nm) over time.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration required to inhibit enzyme activity by 50%.

Anticancer Potential

The chromene nucleus is a core component of many compounds with significant anticancer activity.[9] Derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.[10][11]

Mechanism of Action: The anticancer effects are often multi-faceted. Reported mechanisms include the induction of apoptosis (programmed cell death) through modulation of Bcl-2 family proteins, cell cycle arrest at various phases (e.g., G2/M), and inhibition of tubulin polymerization, which is critical for cell division.[10][12]

Data Presentation: Cytotoxicity of Chromene Derivatives

The following table summarizes reported IC₅₀ values for various chromene derivatives against different cancer cell lines, illustrating the potential of this scaffold.

| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 4H-Chromenes | HCT-116 | Colon | 4.98 - 5.44 | |

| 4H-Chromenes | HepG-2 | Liver | 2.41 - 2.59 | |

| 4H-Chromenes | MCF-7 | Breast | 6.52 - 6.99 | |

| Chromene-based | Various | Various | 1.78 - 5.47 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test derivative for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity

With the rise of antimicrobial resistance, novel chemical scaffolds are urgently needed. Chromene derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[13][14]

Mechanism of Action: These compounds can exert their antimicrobial effects through several mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication.[13] Some derivatives have also been shown to disrupt the integrity of the bacterial cell membrane, leading to cell lysis and death.[15]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Potential

Emerging evidence points to the potential of 5-methoxy-chromene derivatives in neurodegenerative diseases. A synthetic derivative, (±)-2-cyclohexyl-5-methoxy-2H-chromene, was identified as a selective inhibitor of DNA polymerase-β (DNA pol-β).[16][17]

Mechanism of Action: In the context of Alzheimer's disease, the aberrant re-entry of post-mitotic neurons into the cell cycle, triggered by β-amyloid (Aβ) exposure, leads to neuronal death.[17] DNA pol-β is a key enzyme in this pathological process. By selectively inhibiting DNA pol-β, the 5-methoxy-chromene derivative was shown to prevent Aβ-induced DNA replication and subsequent apoptosis in cultured neurons, offering a targeted neuroprotective strategy.[16][17]

Caption: Neuroprotective mechanism via selective inhibition of DNA polymerase-β.

Structure-Activity Relationship (SAR) Insights

Understanding the SAR is paramount for lead optimization. For the chromene scaffold, bioactivity is highly dependent on the substitution pattern.

-

Position 3: The ethyl carboxylate group at C3 is a key feature, acting as both a hydrogen bond acceptor and a potential point for derivatization into amides or other functional groups to modulate activity and pharmacokinetic properties.[18]

-

Position 5: The methoxy group at C5 significantly influences the electronic properties of Ring A. As an electron-donating group, it can impact binding affinity to biological targets and is crucial for the observed neuroprotective activity.[16][17]

-

Other Positions: Studies on related chromenes show that substitutions at other positions, such as C7, with electron-donating groups can enhance pharmacological activity, whereas electron-withdrawing groups may decrease it.[9] The 2-amino and 4-aryl moieties have been identified as important for the cytotoxic activity of some 4H-chromene derivatives.[9]

Caption: Key structure-activity relationship points on the core scaffold.

Future Directions and Conclusion

The ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate framework represents a highly versatile and promising starting point for the development of next-generation therapeutics. Its demonstrated potential in oncology, inflammation, infectious diseases, and neurodegeneration warrants significant further investigation.

Future research should focus on:

-

Lead Optimization: Systematic modification of the C3-ester to amides and other bioisosteres to improve potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy: Moving promising in vitro candidates into relevant animal models to validate their therapeutic efficacy and safety profiles.

-

Target Deconvolution: For compounds with potent phenotypic effects, employing chemoproteomics and other advanced techniques to identify and validate novel molecular targets.

-

Combination Therapies: Exploring the synergistic potential of these derivatives with existing drugs, particularly in cancer, to overcome resistance mechanisms.[11]

References

-

Kontogiorgis, C. A., Hadjipavlou-Litina, D. (2008). Antiinflammatory and antioxidant evaluation of novel coumarin derivatives. Arzneimittelforschung, 55(10), 574-80. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S., Al-Massarani, S. M., El-Gamal, A. A. (2024). Coumarin: A natural solution for alleviating inflammatory disorders. Saudi Pharmaceutical Journal, 32(1), 101894. [Link]

-

Kim, D. H., et al. (2024). Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity. Frontiers in Immunology, 15, 1370213. [Link]

-

Witaicenis, A., et al. (2014). Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives. Phytomedicine, 21(3), 240-6. [Link]

-

Hadjipavlou-Litina, D., et al. (2007). The Anti-inflammatory Effect of Coumarin and its Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 6(4), 301-311. [Link]

-

Singh, R., et al. (2024). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Current Green Chemistry, 11(1). [Link]

-

Kumar, A., et al. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. ChemistrySelect, 9(28). [Link]

-

Afonso, D., et al. (2024). Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. International Journal of Molecular Sciences, 25(4), 2415. [Link]

-

Ahmed, S. A., et al. (2017). Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents. Journal of Molecular Structure, 1134, 867-879. [Link]

-

Sharma, A., Kumar, V., Kumar, P. (2022). Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. Mini-Reviews in Medicinal Chemistry, 22(10), 1435-1453. [Link]

-

Gesto, D., et al. (2024). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience. [Link]

-

Gesto, D., et al. (2024). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ACS Chemical Neuroscience. [Link]

-

Gesto, D., et al. (2024). (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5-Methoxyflavone Derivative, Is a Selective DNA Polymerase-β Inhibitor with Neuroprotective Activity against β-Amyloid Toxicity. ResearchGate. [Link]

-

SONG, L. M., GAO, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. [Link]

-

Singh, S. K., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4583-4591. [Link]

-

Al-Warhi, T., et al. (2022). Chromene compounds with promising biological activities. Journal of Taibah University Medical Sciences, 17(5), 725-735. [Link]

-

Šačkus, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. [Link]

-

Ali, A. M., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(2). [Link]

-

PubChem. (n.d.). Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

-

Gašparová, R., et al. (2009). Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Molecules, 14(2), 500-519. [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. [Link]

-

Klenkar, J., Molnar, M. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(7), 1223-1238. [Link]

-

Asif, M. (2012). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. International Journal of Medicinal Chemistry, 2012, 180290. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rjptonline.org [rjptonline.org]

- 3. acgpubs.org [acgpubs.org]

- 4. mdpi.com [mdpi.com]

- 5. Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate | C13H12O5 | CID 12514884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Coumarin: A natural solution for alleviating inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. experts.umn.edu [experts.umn.edu]

- 12. jocpr.com [jocpr.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. nanobioletters.com [nanobioletters.com]

- 15. Frontiers | Coumarin derivatives ameliorate the intestinal inflammation and pathogenic gut microbiome changes in the model of infectious colitis through antibacterial activity [frontiersin.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. (±)-2-Cyclohexyl-5-methoxy-2H-chromene, a Synthetic 5‑Methoxyflavone Derivative, Is a Selective DNA Polymerase‑β Inhibitor with Neuroprotective Activity against β‑Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

Precision Synthesis of Ethyl 5-Methoxy-2-oxo-2H-chromene-3-carboxylate

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Strategic Analysis

Target Molecule: Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS: 70160-49-5) Primary Application: Pharmacophore development (anticoagulant, antibacterial, and anticancer scaffolds).

In the synthesis of substituted coumarins, regiochemical fidelity is the primary challenge. While the Pechmann condensation is the industrial workhorse for simple coumarins, it inherently favors the 7-substituted isomer (e.g., 7-methoxycoumarin) due to the electronic directing effects of the starting phenols.

To synthesize the 5-methoxy isomer specifically, the Knoevenagel Condensation is the superior strategic choice. It allows for the pre-installation of the methoxy group on the aldehyde precursor, guaranteeing the correct substitution pattern in the final bicyclic system. This guide details the Knoevenagel route as the "Gold Standard" for laboratory-scale synthesis of this specific target, prioritizing yield, purity, and reproducibility.

Retrosynthetic Analysis & Pathway Selection

The synthesis relies on the condensation of an active methylene compound with a salicylaldehyde derivative.

-

Route A: Pechmann Condensation (NOT RECOMMENDED for 5-OMe)

-

Precursors: 3-Methoxyphenol + Diethyl malonate.

-

Outcome: Predominantly yields 7-methoxycoumarin derivatives. The hydroxyl group directs the electrophilic attack to the para position, bypassing the sterically hindered ortho position required for the 5-isomer.

-

-

Route B: Knoevenagel Condensation (RECOMMENDED)

-

Precursors:2-Hydroxy-6-methoxybenzaldehyde + Diethyl malonate.

-

Outcome: Exclusively yields the 5-methoxy isomer. The regiochemistry is locked by the aldehyde structure.

-

Reaction Mechanism Visualization

The following diagram illustrates the specific Knoevenagel pathway selected for this protocol.

Caption: Mechanistic pathway of the Knoevenagel condensation.[1] Piperidine generates the enolate, while acetic acid buffers the reaction to prevent polymerization.

Experimental Protocol: The Knoevenagel Route

Objective: Synthesis of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate on a 10 mmol scale.

Materials & Reagents

| Reagent | Equiv. | Amount | Role |

| 2-Hydroxy-6-methoxybenzaldehyde | 1.0 | 1.52 g | Limiting Reagent (Scaffold) |

| Diethyl Malonate | 1.1 | 1.76 g (1.67 mL) | Active Methylene Source |

| Piperidine | 0.05 | ~50 µL | Base Catalyst |

| Glacial Acetic Acid | 0.05 | ~30 µL | Acid Co-catalyst |

| Ethanol (Abs.) | Solvent | 15 mL | Reaction Medium |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.52 g of 2-hydroxy-6-methoxybenzaldehyde in 15 mL of absolute ethanol.

-

Activation: Add 1.67 mL of diethyl malonate. Stir at room temperature for 5 minutes to ensure homogeneity.

-

Catalysis: Add 50 µL of piperidine followed immediately by 30 µL of glacial acetic acid.

-

Expert Insight: The Piperidine/AcOH mixture forms a piperidinium acetate buffer. This mild acidity activates the aldehyde carbonyl while the free amine generates the malonate enolate, preventing the "cannizzaro-like" side reactions often seen with strong bases.

-

Phase 2: Reflux & Monitoring 4. Reflux: Attach a reflux condenser and heat the mixture to 78°C (ethanol reflux). 5. Duration: Maintain reflux for 3–5 hours. 6. Validation (TLC): Monitor reaction progress using TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

- Target: Disappearance of the aldehyde spot (

Phase 3: Work-up & Isolation 7. Cooling: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 30 minutes. 8. Precipitation: The product often crystallizes directly upon cooling. If not, reduce solvent volume by 50% via rotary evaporation and re-cool. 9. Filtration: Filter the solid precipitate under vacuum. 10. Washing: Wash the filter cake with 5 mL of ice-cold ethanol followed by 10 mL of cold hexane to remove unreacted diethyl malonate.

Phase 4: Purification 11. Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield chemically pure needle-like crystals. 12. Drying: Dry in a vacuum oven at 45°C for 4 hours.

Characterization & Quality Control

To ensure the integrity of the synthesized pharmacophore, the following analytical signatures must be verified.

| Technique | Expected Signal / Value | Structural Confirmation |

| Melting Point | 102–104°C | Indicates purity (sharp range). |

| IR Spectroscopy | 1745 cm⁻¹ (Ester C=O)1715 cm⁻¹ (Lactone C=O) | Confirms formation of the coumarin lactone ring and retention of the ester. |

| ¹H-NMR (CDCl₃) | The singlet at 8.51 ppm is diagnostic for the C4 proton in 3-substituted coumarins. | |

| UV-Vis | Characteristic absorption of the coumarin chromophore. |

Process Workflow Diagram

This workflow is designed for reproducibility and scalability.

Caption: Operational workflow for the synthesis, isolation, and purification of the target coumarin ester.

Troubleshooting & Optimization

-

Low Yield: If the product does not precipitate upon cooling, the reaction may have stopped at the intermediate Knoevenagel adduct (open chain). Solution: Add fresh catalyst (Piperidine) and extend reflux time by 2 hours to force the intramolecular lactonization.

-

Impurity (Red/Orange Oil): Indicates polymerization of the aldehyde. Solution: Ensure the acetic acid is added immediately after piperidine to buffer the pH. Do not use strong bases like NaOH or KOH.

-

Regiochemistry Check: If the melting point is significantly higher (>180°C), you may have inadvertently synthesized the free acid (hydrolysis of the ester). Ensure anhydrous ethanol is used if possible, though the reaction tolerates minor moisture.

References

-

PubChem. (n.d.). Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (CID 12514884).[2] National Center for Biotechnology Information. Retrieved from [Link]

-

Song, L. M., & Gao, J. H. (2014). Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry, 33(1), 57-64. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties. Organic Communications, 7(1), 1-27. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth exploration of pharmacophore modeling as applied to Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate, a member of the medicinally significant coumarin class of compounds. Authored from the perspective of a Senior Application Scientist, this document moves beyond procedural outlines to deliver field-proven insights into the causality behind experimental choices, ensuring scientific integrity and trustworthiness. We will dissect both ligand-based and structure-based pharmacophore modeling workflows, from dataset preparation and hypothesis generation to rigorous model validation and application in virtual screening. The guide is designed for researchers, computational chemists, and drug development professionals, offering detailed, step-by-step protocols, data presentation tables, and explanatory diagrams to illuminate the path from a single molecule to a powerful in-silico tool for discovering novel bioactive compounds.

Introduction: Setting the Stage for Discovery

The Coumarin Scaffold: A Privileged Structure in Medicinal Chemistry

Coumarins are a prominent class of heterocyclic compounds found extensively in natural products, particularly in green plants.[1] The coumarin nucleus, a fusion of a benzene ring and a pyranone ring, is considered a "privileged scaffold" in drug discovery. This is due to its ability to interact with a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The versatility of the coumarin core allows for extensive chemical modification, making it a fertile ground for the development of novel therapeutic agents.[4]

Profile of the Target Molecule: Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate

The subject of this guide, Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate (PubChem CID: 12514884), is a specific derivative of the coumarin scaffold.[5] Its structure features a methoxy group at the 5-position and an ethyl carboxylate group at the 3-position. These functional groups are critical as they can serve as key interaction points with a biological target, such as hydrogen bond acceptors (the carbonyl and ether oxygens) and potentially engage in hydrophobic interactions. Understanding the spatial arrangement of these features is paramount to elucidating its mechanism of action and discovering related compounds with enhanced activity.

The Rationale for Pharmacophore Modeling

A pharmacophore is defined by the IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[6] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex chemical information of one or more active molecules into a simplified 3D representation of these essential interaction features.[7][8]

This approach is invaluable for several reasons:

-

Scaffold Hopping: It identifies key interaction features independent of the underlying chemical skeleton, enabling the discovery of novel active compounds with diverse structures.[9]

-

Virtual Screening: Pharmacophore models serve as highly efficient 3D queries to rapidly screen vast chemical libraries, filtering for molecules with a high probability of being active and significantly reducing the time and cost associated with high-throughput screening.[9][10]

-

Understanding Structure-Activity Relationships (SAR): It provides a 3D structural rationale for the observed biological activities of a series of compounds.[11]

This guide will use Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate as a focal point to demonstrate how to build and validate robust pharmacophore models.

Foundational Concepts in Pharmacophore Modeling

Defining the Pharmacophore: The Language of Molecular Interactions

A pharmacophore model is built from a collection of chemical features, which represent potential interaction points. The most common features are geometrically defined as points, spheres, or vectors.[6][12]

| Feature Type | Abbreviation | Description & Role in Binding |

| Hydrogen Bond Acceptor | HBA | A Lewis base (e.g., carbonyl oxygen, sp2 nitrogen) capable of accepting a hydrogen bond from the target.[13] |

| Hydrogen Bond Donor | HBD | A Lewis acid (e.g., hydroxyl group, amine) capable of donating a hydrogen bond to the target.[13] |

| Hydrophobic | H/HY | A non-polar group (e.g., alkyl chain, isopropyl group) that can form favorable van der Waals interactions within a hydrophobic pocket of the target.[13] |

| Aromatic Ring | RA/AR | A planar, cyclic, conjugated system (e.g., phenyl ring) that can engage in π-π stacking or hydrophobic interactions.[6] |

| Positive Ionizable | PI | A group that is typically protonated at physiological pH (e.g., amine) and can form ionic interactions or salt bridges.[6][14] |

| Negative Ionizable | NI | A group that is typically deprotonated at physiological pH (e.g., carboxylic acid) and can form ionic interactions.[6][14] |

| Exclusion Volume | XVOL | A sphere representing a region of space occupied by the receptor, serving as a steric hindrance constraint to prevent ligand-receptor clashes.[6] |

Ligand-Based vs. Structure-Based Approaches: Choosing the Right Path

The strategy for developing a pharmacophore model depends on the available structural information.[7][15] The choice between these two foundational methods is a critical first step in the modeling process.

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is used when the 3D structure of the biological target is unknown, but a set of active, and ideally inactive, compounds is available.[16] The method involves superimposing the 3D conformations of active molecules to identify the common chemical features responsible for their activity.[11]

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target-ligand complex is available (e.g., from the Protein Data Bank), this method is preferred.[17] The model is derived directly from the key interactions observed between the ligand and the amino acid residues in the target's binding site.[18]

Case Study: Ligand-Based Pharmacophore Modeling Workflow

For this case study, we will assume the 3D structure of the target for Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate is unknown. Our goal is to derive a pharmacophore model from a set of structurally related coumarin derivatives with known (hypothetical) antioxidant activity.

Objective

To generate and validate a 3D pharmacophore model that captures the essential chemical features required for the antioxidant activity of coumarin derivatives, which can later be used as a query for virtual screening.

Protocol: Dataset Preparation

-

Compound Collection: Gather a dataset of coumarin derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against a specific target. The dataset should be structurally diverse and cover a wide range of activity values.

-

Data Curation: Standardize chemical structures (e.g., handle salts, tautomers, and protonation states). Ensure activity data is consistent and comparable (e.g., convert all to µM).

-

Set Division: Partition the dataset into a training set and a test set.[19][20]

-

Training Set: Used to generate the pharmacophore models. Typically comprises ~70-80% of the compounds.

-

Test Set: Used for external validation to assess the predictive power of the generated models. Comprises the remaining ~20-30% of compounds. The division should ensure that both sets have a similar distribution of activity and structural diversity.

-

Senior Scientist's Insight: The quality of your pharmacophore model is fundamentally limited by the quality of your input data. A common pitfall is using a training set with low structural diversity. This can lead to a highly biased model that is excellent at identifying close analogues but fails to discover novel chemical scaffolds—a phenomenon known as scaffold bias.[7] Always include multiple, distinct chemical series in your training set if possible.

Protocol: Conformational Analysis & Feature Mapping

-

Conformer Generation: For each molecule in the training set, generate a diverse set of low-energy 3D conformations. This is a critical step as the model must be based on the bioactive conformation of the ligands, which is not necessarily the global minimum energy state.[15][16]

-

Feature Definition: Define the pharmacophore features (HBA, HBD, HY, etc.) to be considered. Most modeling software, such as LigandScout, Phase, or MOE, can automatically identify these features based on predefined chemical rules (SMARTS patterns).[21][22][23]

Protocol: Hypothesis Generation & Scoring

-

Alignment: The software aligns the conformers of the active molecules from the training set, attempting to maximize the overlap of common chemical features.[16]

-

Hypothesis Generation: Based on the alignments, the software generates a series of pharmacophore hypotheses. Each hypothesis is a unique combination of features with specific 3D spatial constraints (distances and angles).

-

Scoring: Each hypothesis is scored based on how well it maps the active compounds while ignoring the inactive ones. The scoring function typically considers factors like how well the features align, the number of active molecules it matches, and its complexity.

Protocol: Model Validation

A generated model is merely a hypothesis until it is rigorously validated.[15][24] Validation ensures the model is statistically robust and has true predictive power.

-

Test Set Validation: Screen the test set (which the model has not seen before) against the generated hypotheses. A good model should be able to accurately predict the activity of the test set compounds, distinguishing actives from inactives.[25][26]

-

Decoy Set Screening: Create a "decoy set" composed of molecules that are physically similar to the active compounds (e.g., similar molecular weight, logP) but are topologically distinct and presumed to be inactive. A robust model should retrieve a high percentage of the known actives while rejecting the majority of the decoys.

-

Statistical Metrics: Quantify the model's performance using metrics summarized in a table.

| Validation Metric | Description | Formula / Interpretation |

| Sensitivity | The ability to correctly identify active compounds. | True Positives / (True Positives + False Negatives) |

| Specificity | The ability to correctly identify inactive compounds. | True Negatives / (True Negatives + False Positives) |

| Enrichment Factor (EF) | The ratio of the proportion of actives found in a small fraction of the screened database to the proportion of actives expected from a random selection. | EF = (Hits_found / N_sampled) / (Total_Actives / N_total) |

| Goodness of Hit (GH) Score | A metric that combines sensitivity and the enrichment of actives from a decoy database. | GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))] |

Senior Scientist's Insight: Fischer's randomization test is another powerful validation method.[25] It involves shuffling the activity data of the training set and rebuilding the pharmacophore models multiple times. If the original model's score is significantly better than the scores from the randomized datasets, it confirms that the model is not a result of chance correlation.

Case Study: Structure-Based Pharmacophore Modeling Workflow

Now, let's assume we have identified a putative target for coumarin derivatives, Xanthine Oxidase (PDB ID: 1N5X), which has been implicated in oxidative stress and is a known target for some coumarins.[1]

Objective

To derive a 3D pharmacophore model directly from the interactions observed in the crystal structure of a ligand-bound Xanthine Oxidase active site.

Protocol: Target Selection and Preparation

-

Select PDB Structure: Choose a high-resolution (< 2.5 Å) crystal structure of the target protein co-crystallized with a relevant ligand from the Protein Data Bank.

-

Prepare the Structure: Use molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio) to prepare the protein. This involves adding hydrogen atoms, assigning correct bond orders and protonation states for amino acid residues, and removing water molecules that are not involved in key interactions.

Protocol: Binding Site Identification and Feature Generation

-

Define the Binding Site: Identify the active site, typically defined as the region within a certain radius (e.g., 6-10 Å) around the co-crystallized ligand.

-

Generate Interaction Features: The software automatically analyzes the interactions between the ligand and the receptor.[17] It then translates these interactions into pharmacophore features. For example:

-

A hydrogen bond between the ligand's carbonyl oxygen and a backbone NH of an Alanine residue becomes an HBA feature.

-

A π-π stacking interaction with a Phenylalanine residue becomes an AR (Aromatic Ring) feature.

-

Proximity to Leucine and Valine residues generates HY (Hydrophobic) features.

-

Protocol: Model Refinement and Validation

-

Add Exclusion Volumes: To represent the shape of the binding pocket and prevent steric clashes, exclusion volume spheres are added to the model based on the positions of nearby receptor atoms.[6]

-

Validate the Model: Even a structure-based model requires validation. A common method is to screen a small database of known active inhibitors and known inactives against the model. A good model should be able to selectively identify the known actives.

Application in Virtual Screening

The ultimate goal of generating a pharmacophore model is often to use it as a 3D search query to find novel hit compounds from large chemical databases (e.g., ZINC, ChEMBL, Enamine).[6][27]

The process involves preparing a 3D conformer library of the database compounds and then rapidly screening them against the pharmacophore query. Molecules that can match the features and spatial constraints of the pharmacophore are retained as hits. These hits are then typically subjected to further computational filtering, such as molecular docking, to predict their binding mode and affinity before being prioritized for acquisition and experimental validation.[18]

Conclusion and Future Perspectives

Pharmacophore modeling is a powerful and versatile computational technique that serves as an essential component of the modern drug discovery pipeline. By focusing on the key molecular interactions required for biological activity, it provides an abstract yet highly effective representation for understanding SAR and discovering novel lead compounds. We have demonstrated the core principles and workflows for both ligand- and structure-based approaches using Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate as a reference point.

The future of pharmacophore modeling lies in its integration with emerging technologies. The incorporation of artificial intelligence and machine learning is enhancing feature extraction and improving predictive accuracy.[7] Furthermore, dynamic pharmacophore models derived from molecular dynamics simulations are capturing the flexibility of both the ligand and the target, offering a more realistic and powerful tool for in-silico drug discovery.[7]

References

-

MITRA I, SAHA A, ROY K. Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. Scientia Pharmaceutica. 2013. Available from: [Link]

-

Seidel, T., et al. Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. 2023. Available from: [Link]

-

Muhammed, M. T., & Esin, A. N. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Journal of Biomolecular Structure and Dynamics. 2022. Available from: [Link]

-

Kaserer, T., et al. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. 2015. Available from: [Link]

-

Protheragen. Ligand-based Pharmacophore Modeling. Protheragen. Available from: [Link]

-

Protheragen. Structure-based Pharmacophore Modeling. Protheragen. Available from: [Link]

-

Desai, N. C., et al. Pharmacophores modeling in terms of prediction of theoretical physico-chemical properties and verification by experimental correlations of novel coumarin derivatives produced via Betti's protocol. European Journal of Medicinal Chemistry. 2010. Available from: [Link]

-

Mitra, I., Saha, A., & Roy, K. Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. Scientia Pharmaceutica. 2013. Available from: [Link]

-

ResearchGate. Workflow diagram presenting the ligand based pharmacophore modeling. ResearchGate. Available from: [Link]

-

Fiveable. Pharmacophore modeling. Medicinal Chemistry. 2025. Available from: [Link]

-

Vilar, S., et al. 3D ligand-based pharmacophore modeling. Bio-protocol. 2019. Available from: [Link]

-

Cuzzolin, A., et al. Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. 2022. Available from: [Link]

-

Bania, K. K., et al. 3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol. International Journal of Drug Design and Discovery. 2011. Available from: [Link]

-

Khan, I., et al. Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. ACS Omega. 2020. Available from: [Link]

-

Singh, N., et al. Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. 2023. Available from: [Link]

-

ResearchGate. Computational workflow for structure-based pharmacophore modelling. ResearchGate. Available from: [Link]

-

Wang, R., et al. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. 2015. Available from: [Link]

-

Creative Biolabs. Ligand based Pharmacophore Modeling Service. Creative Biolabs. Available from: [Link]

-

Wang, S., et al. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules. 2022. Available from: [Link]

-

ResearchGate. Pharmacophoric features. ResearchGate. Available from: [Link]

-

Wikipedia. LigandScout. Wikipedia. Available from: [Link]

-

Sanders, M. P., et al. Structure-based pharmacophore modeling 2. Developing a novel framework for structure-based pharmacophore model generation and selection. Journal of Molecular Graphics and Modelling. 2023. Available from: [Link]

-

Mahrous, R. S., et al. Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences. 2024. Available from: [Link]

-

Sidorov, P., et al. Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. 2018. Available from: [Link]

-

Gašparová, R., et al. Synthesis, reactions and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. Molecules. 2007. Available from: [Link]

-

PubChem. Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate. PubChem. Available from: [Link]

-

Macinchem. A Review of LigandScout. Macs in Chemistry. 2023. Available from: [Link]

-

Kumar, A., et al. Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Letters in Drug Design & Discovery. 2022. Available from: [Link]

-

Schrödinger. Phase. Schrödinger. Available from: [Link]

-

Wolber, G., & Langer, T. LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling. 2005. Available from: [Link]

-

ResearchGate. Pharmacophore Features Distributions in Different Classes of Compounds. ResearchGate. Available from: [Link]

-

ResearchGate. Pharmacophore features generated from (a) the six ligands comprising H, PI, HBA, and HBD. ResearchGate. Available from: [Link]

-

ResearchGate. Data sets used for ligand-based pharmacophore modeling. ResearchGate. Available from: [Link]

-

Taylor & Francis. Pharmacophore – Knowledge and References. Taylor & Francis. Available from: [Link]

-

YouTube. Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. YouTube. 2013. Available from: [Link]

-

Bodke, Y. D., et al. Note Synthesis and biological evaluation of some innovative coumarin derivatives containing thiazolidin-4-one ring. Indian Journal of Chemistry. 2010. Available from: [Link]

-

Song, Z., et al. Synthesis, Crystal Structure and Photoluminescence of Ethyl Coumarin-3-carboxylate Derivatives. Chinese Journal of Structural Chemistry. 2013. Available from: [Link]

-

Molbank. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. 2025. Available from: [Link]

-

Gu, J., et al. Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylateDerivatives. Journal of Molecular Structure. 2022. Available from: [Link]

Sources

- 1. Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carb… [ouci.dntb.gov.ua]

- 4. Pharmacophores modeling in terms of prediction of theoretical physico-chemical properties and verification by experimental correlations of novel coumarin derivatives produced via Betti's protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl 5-methoxy-2-oxo-2H-chromene-3-carboxylate | C13H12O5 | CID 12514884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 8. Structure-based pharmacophore modeling 2. Developing a novel framework for structure-based pharmacophore model generation and selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]